1H-Pyrrole, 3-ethenyl-
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Overview
Description
1H-Pyrrole, 3-ethenyl- is an organic compound with the molecular formula C6H7N It is a derivative of pyrrole, where the hydrogen atom at the third position is replaced by an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-ethenyl- can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst. Another method includes the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or ethanol.
Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole, 3-ethenyl- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced catalytic systems, such as those involving manganese or copper catalysts, is common .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 3-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduced pyrrole derivatives.
Substitution: N-alkylpyrroles and N-acylpyrroles.
Scientific Research Applications
1H-Pyrrole, 3-ethenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-ethenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the ethenyl group.
N-Substituted Pyrroles: Compounds where the nitrogen atom is substituted with various functional groups.
Pyrrole-2-carboxylates: Oxidized derivatives of pyrrole.
Uniqueness: 1H-Pyrrole, 3-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its parent compound and other derivatives. This makes it particularly valuable in synthetic chemistry and material science .
Biological Activity
1H-Pyrrole, 3-ethenyl- (C6H7N) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
1H-Pyrrole, 3-ethenyl- is a derivative of pyrrole characterized by the presence of an ethenyl group at the third position. Its unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reactions involving pyrrole and acetylene or other catalytic processes.
Antimicrobial Properties
Research indicates that 1H-Pyrrole, 3-ethenyl- exhibits notable antimicrobial activity. Preliminary studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains. For instance, compounds derived from 1H-Pyrrole have been tested against gram-positive and gram-negative bacteria, demonstrating effective inhibition.
Anticancer Activity
The anticancer potential of 1H-Pyrrole, 3-ethenyl- has been a focal point in recent studies. Notably, pyrrole derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One study highlighted that certain pyrrole derivatives effectively inhibited cancer cell growth by disrupting microtubule dynamics, leading to cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
The mechanism by which 1H-Pyrrole, 3-ethenyl- exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways. For instance, the compound's ability to bind to tubulin suggests a direct impact on cellular structures essential for mitosis .
Case Studies
Several case studies provide insight into the biological activities associated with 1H-Pyrrole derivatives:
- Study on Tubulin Polymerization : A study synthesized new pyrrole derivatives that showed potent inhibition of tubulin polymerization and cancer cell growth. These compounds were effective against multidrug-resistant cancer cell lines, highlighting their potential as therapeutic agents .
- Molecular Docking Studies : Research involving molecular docking techniques demonstrated that certain pyrrole derivatives could effectively bind to the active sites of key kinases involved in cancer progression. This binding was associated with significant reductions in cell proliferation rates in vitro .
Properties
IUPAC Name |
3-ethenyl-1H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFPCQGPZECLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433658 |
Source
|
Record name | 1H-Pyrrole, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-34-2 |
Source
|
Record name | 1H-Pyrrole, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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